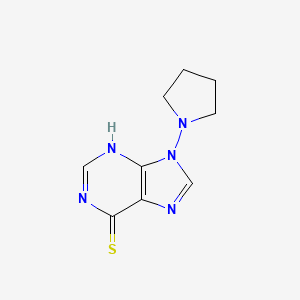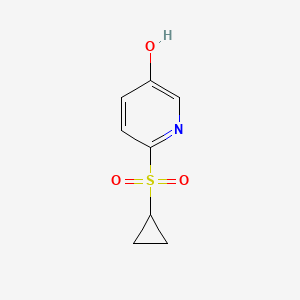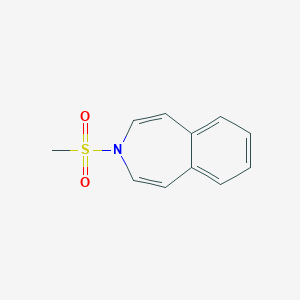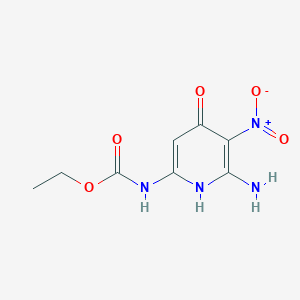
9-pyrrolidin-1-yl-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-pyrrolidin-1-yl-3H-purine-6-thione is a heterocyclic compound that features a pyrrolidine ring fused to a purine core with a thione group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrolidin-1-yl-3H-purine-6-thione typically involves the reaction of a purine derivative with pyrrolidine under specific conditions. One common method includes the use of 6-chloropurine as a starting material, which reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 9-pyrrolidin-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
9-pyrrolidin-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-pyrrolidin-1-yl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have similar core structures but different functional groups.
Uniqueness: 9-pyrrolidin-1-yl-3H-purine-6-thione is unique due to the combination of the pyrrolidine ring and the purine core with a thione group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
37154-84-0 |
|---|---|
Fórmula molecular |
C9H11N5S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
9-pyrrolidin-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H11N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,10,11,15) |
Clave InChI |
QLDNXKFDBLSRCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N2C=NC3=C2NC=NC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)








